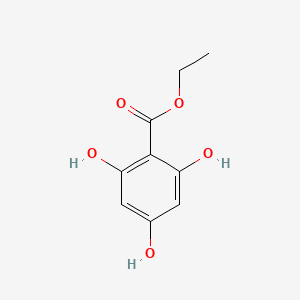

Ethyl 2,4,6-trihydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 2,4,6-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOJATHNUASNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710717 | |

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-74-6 | |

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4,6-trihydroxybenzoate (CAS: 90536-74-6): A Dual Liver X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,6-trihydroxybenzoate (ETB), a phenolic compound isolated from Celtis biondii and Pueraria lobata, has emerged as a significant modulator of lipid metabolism through its action as a dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). This technical guide provides a comprehensive overview of ETB, including its chemical properties, biological activity, and the experimental methodologies used to characterize its function. The information presented is intended to support further research and drug development efforts targeting metabolic diseases.

Chemical and Physical Properties

This compound is a derivative of benzoic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 90536-74-6 |

| Molecular Formula | C₉H₁₀O₅ |

| Molecular Weight | 198.17 g/mol |

| Synonyms | Benzoic acid, 2,4,6-trihydroxy-, ethyl ester |

| Appearance | Solid |

| Natural Sources | Celtis biondii, Pueraria lobata[1] |

Biological Activity: A Dual LXR Agonist

This compound has been identified as a direct agonist of both LXRα and LXRβ, nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.

Quantitative Agonist Activity

The potency of ETB in activating LXRα and LXRβ has been quantified using cell-based reporter assays.

| Receptor | EC₅₀ (µM) |

| LXRα | 80.76 |

| LXRβ | 37.8 |

Data sourced from a study by Hoang et al.

Mechanism of Action

As an LXR agonist, ETB binds to the ligand-binding domain of LXRα and LXRβ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. Key downstream target genes regulated by ETB-mediated LXR activation include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). These transporters are crucial for mediating cholesterol efflux from cells, a key process in reverse cholesterol transport.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

Synthesis of this compound

A plausible synthesis method for this compound is the Fischer esterification of 2,4,6-trihydroxybenzoic acid with ethanol.

Materials:

-

2,4,6-trihydroxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 2,4,6-trihydroxybenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

LXRα and LXRβ Transactivation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of ETB to activate LXRα and LXRβ, leading to the expression of a reporter gene (luciferase).

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression vectors for full-length LXRα and LXRβ

-

A luciferase reporter plasmid containing LXR response elements (LXREs) in its promoter

-

A control plasmid for transfection normalization (e.g., β-galactosidase)

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in 96-well plates at an appropriate density.

-

Co-transfect the cells with the LXR expression vector (either LXRα or LXRβ), the LXRE-luciferase reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent.

-

After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Measure β-galactosidase activity for normalization of transfection efficiency.

-

Calculate the fold activation by dividing the normalized luciferase activity of the ETB-treated cells by that of the vehicle-treated cells.

-

Plot the fold activation against the ETB concentration and determine the EC₅₀ value using a suitable curve-fitting software.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to confirm the direct binding of ETB to the LXR ligand-binding domain (LBD).

Materials:

-

Purified, recombinant GST-tagged LXRα-LBD and LXRβ-LBD

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family) (acceptor fluorophore)

-

This compound

-

Assay buffer

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a master mix of the GST-LXR-LBD and the Tb-labeled anti-GST antibody in the assay buffer and incubate for 1 hour at room temperature.

-

Add varying concentrations of this compound or a vehicle control to the wells of the 384-well plate.

-

Add the LXR-LBD/antibody mixture to the wells.

-

Add the fluorescein-labeled coactivator peptide to all wells.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for Fluorescein).

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). An increase in this ratio indicates ligand-induced recruitment of the coactivator peptide to the LXR-LBD.

Surface Plasmon Resonance (SPR) Analysis

SPR analysis provides real-time, label-free detection of the binding between ETB and LXR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified, recombinant LXRα-LBD and LXRβ-LBD

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP)

-

This compound solutions at various concentrations

Procedure:

-

Immobilize the LXRα-LBD or LXRβ-LBD onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

-

Equilibrate the sensor chip with running buffer.

-

Inject a series of concentrations of this compound over the immobilized LXR-LBD and reference flow cells.

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association and dissociation phases of the binding event.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Analyze the sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the binding affinity (K_D) and kinetic rate constants (k_a and k_d).

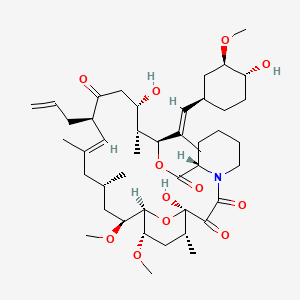

Visualizations

Signaling Pathway

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,6-trihydroxybenzoate is a naturally occurring phenolic compound that has garnered significant interest in the scientific community for its role as a dual agonist of Liver X Receptors (LXRα and LXRβ). This technical guide provides a comprehensive overview of its known synonyms, related compounds, and detailed biological activities. The document summarizes key quantitative data, outlines general experimental protocols for its biological evaluation, and presents visual diagrams of its signaling pathway and a representative experimental workflow to facilitate further research and drug development efforts.

Introduction

This compound, a derivative of phloroglucinol, is a small molecule with significant potential in the regulation of lipid metabolism and inflammatory responses. Its ability to activate both LXRα and LXRβ isoforms makes it a subject of interest for the development of therapeutic agents targeting metabolic and cardiovascular diseases. This guide aims to consolidate the current scientific knowledge on this compound to support ongoing and future research endeavors.

Synonyms and Chemical Identity

The compound "this compound" is also known by several other names in scientific literature and chemical databases. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

| Synonym | Source/Context |

| Benzoic acid, 2,4,6-trihydroxy-, ethyl ester | Chemical Abstracts Service (CAS) systematic name |

| 2,4,6-Trihydroxybenzoic Acid Ethyl Ester | A common descriptive chemical name |

| Ethyl phloroglucinolcarboxylate | A name referencing its phloroglucinol core |

| Phloroglucinol carboxylic acid ethyl ester | Another descriptive name based on its precursor |

CAS Number: 90536-74-6

Related Compounds

The study of this compound is enriched by understanding its relationship with other structurally or functionally similar molecules. These can be categorized as precursors, structural analogs, and functional analogs.

Precursors and Core Structures

-

Phloroglucinol (Benzene-1,3,5-triol): The foundational phenolic ring structure from which this compound is derived.

-

2,4,6-Trihydroxybenzoic Acid (Phloroglucinol carboxylic acid): The immediate carboxylic acid precursor to the ethyl ester.

Structural Analogs

-

Ethyl gallate (Ethyl 3,4,5-trihydroxybenzoate): An isomer of this compound, with a different hydroxylation pattern on the benzene ring. It is also a naturally occurring compound with various biological activities.

-

Ethylparaben (Ethyl 4-hydroxybenzoate): A paraben with a single hydroxyl group, offering a simpler structural comparison.

Functional Analogs (Other LXR Modulators)

A variety of natural and synthetic compounds also modulate LXR activity and provide a functional context for the actions of this compound.

| Compound | Type | LXR Activity |

| T0901317 | Synthetic | Potent dual LXRα/β agonist |

| GW3965 | Synthetic | Dual LXRα/β agonist |

| 22(R)-hydroxycholesterol | Natural (Oxysterol) | Endogenous LXR agonist |

| Fucosterol | Natural (Phytosterol) | Dual LXRα/β agonist |

| Iristectorigenin B | Natural (Isoflavonoid) | Dual LXRα/β agonist |

Physicochemical and Spectroscopic Data

| Property | Value | Source/Note |

| Molecular Formula | C₉H₁₀O₅ | Calculated |

| Molecular Weight | 198.17 g/mol | Calculated |

| Appearance | Expected to be a solid | Based on related compounds |

| 1H NMR Data | A publication mentions the following signals: δ 7.1 (2H, d, J = 2 Hz), 4.2 (2H, q), and 1.3 (3H, t).[1] | Incomplete data from a study on compounds from Caesalpinia pulcherrima. |

| 13C NMR Data | Not explicitly found in the searched literature. | - |

| Infrared (IR) Data | Not explicitly found in the searched literature. | - |

| Mass Spectrometry (MS) Data | Not explicitly found in the searched literature. | - |

Note: The lack of comprehensive, publicly available spectroscopic data highlights an area for future research to fully characterize this compound.

Biological Activity and Signaling Pathway

The primary biological activity of this compound is its function as a dual agonist for Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation.

LXR Agonism and Potency

This compound has been shown to directly bind to and activate both LXRα and LXRβ. The following table summarizes its reported potency.

| Parameter | LXRα | LXRβ | Cell Line |

| EC₅₀ | 80.76 µM | 37.8 µM | HEK293 |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Effects on Cholesterol Metabolism

Activation of LXRs by this compound leads to the upregulation of genes involved in reverse cholesterol transport. This process is crucial for the removal of excess cholesterol from peripheral tissues, including macrophages in atherosclerotic plaques, and its transport back to the liver for excretion.

-

Increased Cholesterol Efflux: The compound promotes the efflux of cholesterol from macrophages.

-

Upregulation of ABC Transporters: It induces the expression of ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, which are key proteins in mediating cholesterol efflux to apolipoprotein A-I and HDL.

Effects on Lipogenesis

A significant advantage of this compound over some synthetic LXR agonists is its differential effect on lipogenesis. While potent synthetic LXR agonists can induce the expression of lipogenic genes (e.g., SREBP-1c, FAS), leading to an undesirable increase in triglycerides, this compound has been reported to not significantly induce lipogenic gene expression or cause lipid accumulation in hepatocytes.

Signaling Pathway

The mechanism of action of this compound involves its entry into the cell and subsequent binding to the Ligand Binding Domain (LBD) of LXRα or LXRβ. This binding event induces a conformational change in the receptor, leading to the dissociation of co-repressors and recruitment of co-activators. The LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.

Figure 1. LXR Signaling Pathway for this compound.

Experimental Protocols

General Synthesis Protocol: Fischer-Speier Esterification (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trihydroxybenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

LXRα/β Reporter Gene Assay

This assay is used to determine the ability of a compound to activate LXRα or LXRβ.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) in appropriate media. Co-transfect the cells with a plasmid encoding the LXRα or LXRβ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. A β-galactosidase plasmid is often co-transfected for normalization.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or control compounds (e.g., T0901317 as a positive control, DMSO as a vehicle control).

-

Lysis and Luminescence Measurement: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.

Cholesterol Efflux Assay in THP-1 Macrophages

This assay measures the capacity of a compound to promote the removal of cholesterol from macrophages.

-

Cell Differentiation and Labeling: Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA). Label the differentiated macrophages with a fluorescently tagged cholesterol analog (e.g., NBD-cholesterol) or radioactive [³H]-cholesterol for several hours.

-

Compound Incubation: Wash the cells and incubate them with media containing this compound and a cholesterol acceptor (e.g., apolipoprotein A-I or HDL).

-

Quantification of Efflux: After the incubation period, collect the supernatant and lyse the cells. Measure the amount of labeled cholesterol in the supernatant and the cell lysate using a fluorescence plate reader or a scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as: (amount of label in supernatant) / (amount of label in supernatant + amount of label in cell lysate) x 100%.

Figure 2. Experimental Workflow for Cholesterol Efflux Assay.

Conclusion

This compound is a promising natural product with well-defined activity as a dual LXRα/β agonist. Its ability to promote cholesterol efflux without inducing significant lipogenesis makes it an attractive candidate for further investigation in the context of metabolic and cardiovascular diseases. This technical guide provides a foundational overview for researchers in the field. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, and to establish its therapeutic potential through in vivo studies. The synthesis of this compound and the full characterization of its physicochemical properties, including detailed spectroscopic data, remain important areas for future research.

References

Clarification: "Ethyl 2,4,6-trihydroxybenzoate" and "Ethyl Gallate" Are Distinct Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A critical point of clarification for researchers in the fields of natural products, pharmacology, and drug development is the distinction between "Ethyl 2,4,6-trihydroxybenzoate" and "Ethyl gallate." While both are ethyl esters of a trihydroxybenzoic acid, they are structural isomers with different chemical and, consequently, biological properties. "Ethyl gallate" is the common name for ethyl 3,4,5-trihydroxybenzoate.[1][2][3] The difference in the substitution pattern on the benzene ring is fundamental and dictates their interaction with biological targets.

This guide will first delineate the structural and chemical differences between these two molecules. Subsequently, it will provide an in-depth review of the well-researched compound, ethyl gallate, covering its synthesis, biological activities with quantitative data, and modulation of key signaling pathways. Information on this compound is sparse in the scientific literature, reflecting its less common occurrence and study.

Section 1: Chemical Identity and Structural Differentiation

Ethyl gallate (ethyl 3,4,5-trihydroxybenzoate) and this compound are positional isomers. The key distinction lies in the placement of the three hydroxyl (-OH) groups on the benzoic acid core.

| Feature | Ethyl gallate | This compound |

| IUPAC Name | Ethyl 3,4,5-trihydroxybenzoate[1][2] | This compound[4][5] |

| Synonyms | Gallic acid ethyl ester, Phyllemblin[1][3] | Benzoic acid, 2,4,6-trihydroxy-, ethyl ester[4][5] |

| CAS Number | 831-61-8[2][6] | 90536-74-6[4][7] |

| Chemical Formula | C₉H₁₀O₅[3][6] | C₉H₁₀O₅[5][7] |

| Molecular Weight | 198.17 g/mol [3][6] | 198.17 g/mol [5] |

| Chemical Structure | ||

| Natural Sources | Found in various plants including walnuts, Terminalia myriocarpa, and Terminalia chebula, and can also be found in wine.[1] | Can be isolated from the herbs of Pueraria lobata and Celtis biondii Pamp.[4] |

Section 2: Ethyl Gallate: A Comprehensive Technical Review

Ethyl gallate is a phenolic compound with a wide array of documented biological activities, making it a subject of considerable interest in drug development.[8] It is known for its antioxidant, anti-inflammatory, and anticancer properties.[8][9]

Synthesis of Ethyl Gallate

Ethyl gallate is typically synthesized through the esterification of gallic acid with ethanol.[9] A common laboratory and industrial method involves the reaction of gallic acid and absolute ethanol in the presence of an acid catalyst, such as sulfuric acid.[10] The reaction mixture is heated, and to drive the equilibrium towards the product, water is removed, often through azeotropic distillation or by using a water-absorbing agent like a molecular sieve.[10] This process can achieve high yields and purity of the final product.[10][11]

Biological Activities and Quantitative Data

Ethyl gallate has demonstrated a range of biological effects, with significant potential for therapeutic applications.

Ethyl gallate is a potent antioxidant.[8] Its ability to scavenge free radicals is a key mechanism behind its protective effects. The antioxidant capacity is often quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Assay | Test System | IC₅₀ Value | Reference |

| DPPH Radical Scavenging | Cell-free assay | 4.96 µg/mL | [12] |

| DPPH Radical Scavenging | Cell-free assay | 50 µg/mL (for an ethyl acetate fraction rich in ethyl gallate) | [13] |

Ethyl gallate has been shown to possess anticancer properties against various cancer cell lines.[14][15] It can inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress invasion and metastasis.[16][17]

| Cancer Cell Line | Effect | Concentration/IC₅₀ | Reference |

| Human Oral Squamous Carcinoma (KB) | Cytotoxicity | IC₅₀: 30 µg/mL | [17] |

| Human Leukemia (HL-60) | Induction of apoptosis | 100 µM | [12] |

| Human Breast Cancer (MDA-MB-231, MCF-7) | Decreased cell proliferation | Dose-dependent | [16] |

Ethyl gallate exhibits anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the expression of cell adhesion molecules, which are crucial for the inflammatory response.[18]

| System | Effect | Concentration | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppression of IL-1α or TNF-α induced VCAM-1, ICAM-1, and E-selectin expression | 3 to 10 µmol/L | [19] |

| Lipopolysaccharide (LPS) activated endothelium | Inhibition of neutrophil adhesion | Not specified | [18] |

Section 3: Modulation of Signaling Pathways by Ethyl Gallate

The biological effects of ethyl gallate are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Ethyl gallate has been shown to inhibit the activation of NF-κB.[19][20] It can suppress the cytokine-induced nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory genes.[19][20] This inhibition of NF-κB is a key mechanism for its anti-inflammatory effects.[19]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Ethyl gallate has been found to suppress the PI3K/Akt pathway in human breast cancer cells.[16] This inhibition contributes to its anticancer effects by reducing cell proliferation and survival.[16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. While research on ethyl gallate's direct and comprehensive effects on the MAPK pathway is still emerging, studies on similar gallate-containing polyphenols like epigallocatechin-3-gallate (EGCG) have shown significant inhibition of MAPK signaling, particularly the ERK1/2, JNK, and p38 pathways.[21][22][23] Given the structural similarities, it is plausible that ethyl gallate may exert some of its biological effects through modulation of the MAPK cascade, an area that warrants further investigation. For instance, EGCG has been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 in response to inflammatory stimuli.[21]

Section 4: Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of ethyl gallate.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating antioxidant activity.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[24] The solution should be freshly prepared and protected from light.[25]

-

Sample Preparation: Ethyl gallate is dissolved in the same solvent to create a series of dilutions. A positive control, such as ascorbic acid or Trolox, is also prepared.[24]

-

Reaction: A defined volume of each ethyl gallate dilution is mixed with the DPPH working solution in a microplate well or cuvette.[24] A blank containing only the solvent and DPPH solution is also prepared.[25]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[24][25]

-

Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.[24][25]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC₅₀ value is then determined by plotting the percentage of scavenging activity against the concentration of ethyl gallate.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of ethyl gallate for a defined period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is a common method to study the effects of compounds on signaling pathways.

-

Cell Lysis: Cells treated with ethyl gallate are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, p65) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Section 5: this compound - A Note on a Less-Studied Isomer

In contrast to the extensive research on ethyl gallate, there is a significant lack of publicly available scientific literature on the biological activities of this compound. While it has been identified in certain plant species, its pharmacological properties remain largely unexplored.[4] This knowledge gap presents an opportunity for future research to isolate or synthesize this isomer and evaluate its potential therapeutic effects, comparing them to its well-characterized 3,4,5-isomer, ethyl gallate.

Conclusion

This technical guide has clarified the fundamental distinction between this compound and ethyl gallate, which are structural isomers. Ethyl gallate is a well-studied natural compound with significant antioxidant, anticancer, and anti-inflammatory properties, which are mediated through its modulation of key signaling pathways, including NF-κB and PI3K/Akt. The provided quantitative data and experimental protocols offer a valuable resource for researchers. The limited information on this compound highlights a need for further investigation into the bioactivity of this less common isomer. For drug development professionals, the established safety and efficacy profile of ethyl gallate in numerous preclinical studies make it a promising candidate for further therapeutic development.

References

- 1. Ethyl gallate - Wikipedia [en.wikipedia.org]

- 2. Ethyl gallate | C9H10O5 | CID 13250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl gallate [webbook.nist.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 90536-74-6|this compound|BLD Pharm [bldpharm.com]

- 6. twinklechemilab.com [twinklechemilab.com]

- 7. chemfarms.com [chemfarms.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. CN104086416A - Synthesis method of ethyl gallate - Google Patents [patents.google.com]

- 11. Ethyl gallate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 12. caymanchem.com [caymanchem.com]

- 13. media.neliti.com [media.neliti.com]

- 14. Evaluation of ethyl gallate for its antioxidant and anticancer properties against chemical-induced tongue carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethyl gallate as a novel ERK1/2 inhibitor suppresses patient-derived esophageal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethyl gallate suppresses proliferation and invasion in human breast cancer cells via Akt-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Ethyl gallate isolated from Pistacia integerrima Linn. inhibits cell adhesion molecules by blocking AP-1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gallates inhibit cytokine-induced nuclear translocation of NF-kappaB and expression of leukocyte adhesion molecules in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. EGCG Alleviates Oxidative Stress and Inhibits Aflatoxin B1 Biosynthesis via MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Epigallocatechin-3-Gallate Alleviates High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease via Inhibition of Apoptosis and Promotion of Autophagy through the ROS/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. acmeresearchlabs.in [acmeresearchlabs.in]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activities of Ethyl 2,4,6-trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,6-trihydroxybenzoate (ETB), a phenolic compound isolated from medicinal plants such as Celtis biondii and Pueraria lobata, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the current understanding of ETB's biological activities, with a focus on its role as a liver X receptor (LXR) agonist and the anticancer properties of its parent compound, 2,4,6-trihydroxybenzoic acid (THBA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further investigation and drug development efforts. While direct quantitative data for antioxidant, anti-inflammatory, and antimicrobial activities of ETB are still emerging, this guide also explores the known activities of extracts from its natural sources to provide a broader context for its potential therapeutic applications.

Core Biological Activities

This compound and its related compounds exhibit a range of biological effects, with the most well-documented being in the areas of metabolic regulation and cancer biology.

Modulation of Cholesterol Homeostasis via Liver X Receptor (LXR) Agonism

ETB has been identified as a direct agonist of both LXR-α and LXR-β, nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism.

Key Findings:

-

ETB directly binds to and activates the transcriptional activity of LXR-α and LXR-β.[1]

-

In macrophages, hepatocytes, and intestinal cells, ETB treatment leads to a dose-dependent suppression of cellular cholesterol accumulation.[1]

-

Activation of LXR by ETB induces the expression of target genes involved in cholesterol efflux.

-

Notably, ETB does not appear to induce the expression of lipogenic genes or lead to triglyceride accumulation in hepatocytes, a common side effect of some LXR agonists.[1]

Quantitative Data Summary: LXR Activation and Cholesterol Efflux

| Parameter | Cell Line | Value | Reference |

| LXR-α Activation (EC₅₀) | HEK293T | ~10 µM | [1] |

| LXR-β Activation (EC₅₀) | HEK293T | ~10 µM | [1] |

| Cholesterol Efflux | THP-1 Macrophages | Significant increase at 10 µM | [1] |

Anticancer Activity of 2,4,6-Trihydroxybenzoic Acid (THBA)

The parent compound of ETB, 2,4,6-trihydroxybenzoic acid (THBA), has demonstrated notable anti-proliferative and anticancer properties, primarily through the inhibition of cyclin-dependent kinases (CDKs).

Key Findings:

-

THBA dose-dependently inhibits the activity of CDK1, CDK2, and CDK4, key regulators of the cell cycle.

-

The cellular uptake of THBA is dependent on the expression of the monocarboxylic acid transporter SLC5A8.

-

In cancer cells expressing functional SLC5A8, THBA induces the expression of the CDK inhibitors p21Cip1 and p27Kip1, leading to cell cycle arrest and inhibition of proliferation.

Quantitative Data Summary: CDK Inhibition and Anti-Proliferative Effects of THBA

| Parameter | Target/Cell Line | IC₅₀ Value | Reference |

| CDK1 Inhibition | in vitro kinase assay | ~580 µM | |

| CDK2 Inhibition | in vitro kinase assay | ~262 µM | |

| CDK4 Inhibition | in vitro kinase assay | ~450 µM | |

| Cell Proliferation | SLC5A8-expressing cells | Inhibition observed at 72h |

Potential Therapeutic Applications

Based on its known biological activities, ETB and its derivatives hold promise for the development of novel therapeutics for a range of conditions.

Atherosclerosis and Cardiovascular Disease

By promoting cholesterol efflux from macrophages, a key step in reverse cholesterol transport, ETB could potentially be developed as a therapeutic agent to prevent or treat atherosclerosis. Its apparent lack of induction of lipogenesis is a significant advantage over other LXR agonists.

Oncology

The demonstrated ability of THBA to inhibit CDKs and cancer cell proliferation suggests that ETB, as a pro-drug or a derivative, could be explored for its potential in cancer therapy, particularly for colorectal cancer.

Other Potential Activities

Extracts from Celtis biondii and other Celtis species, from which ETB is isolated, have been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. While specific quantitative data for ETB in these areas is limited, the activities of the source extracts suggest that ETB may also contribute to these effects. Further research is warranted to isolate and quantify the specific contributions of ETB to these biological activities.

Experimental Methodologies

This section provides an overview of the key experimental protocols used to characterize the biological activities of this compound and its related compounds.

LXR Activation Assays

-

Reporter Gene Assay:

-

HEK293T cells are co-transfected with expression vectors for GAL4-LXRα or GAL4-LXRβ and a luciferase reporter plasmid containing a GAL4 upstream activation sequence.

-

Transfected cells are treated with varying concentrations of ETB or a known LXR agonist (positive control).

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data is normalized to a co-transfected β-galactosidase control to account for variations in transfection efficiency.

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

A terbium-labeled anti-GST antibody, a GST-tagged LXR ligand-binding domain (LBD), and a fluorescently-labeled coactivator peptide are combined in a microplate.

-

ETB or a control compound is added to the wells.

-

The binding of the coactivator peptide to the LXR LBD in the presence of an agonist brings the terbium and the fluorescent label into close proximity, allowing for FRET.

-

The TR-FRET signal is measured on a plate reader, with an increase in signal indicating agonist activity.

-

-

Surface Plasmon Resonance (SPR) Analysis:

-

The LXR LBD is immobilized on a sensor chip.

-

A solution containing ETB is flowed over the chip surface.

-

The binding of ETB to the immobilized LXR LBD is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

-

Cholesterol Efflux Assay

-

THP-1 human monocytic cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

The macrophages are loaded with radiolabeled cholesterol (e.g., ³H-cholesterol) for 24 hours.

-

The cells are then washed and incubated with ETB or a vehicle control in the presence of a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

-

After the incubation period, the radioactivity in the culture medium and the cell lysate is measured using a scintillation counter.

-

Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).

In Vitro CDK Inhibition Assay

-

Recombinant CDK1/cyclin B, CDK2/cyclin A, or CDK4/cyclin D1 enzymes are incubated with their respective substrates (e.g., histone H1 for CDK1/2, retinoblastoma protein for CDK4) and ATP in a reaction buffer.

-

Varying concentrations of THBA are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time and then stopped.

-

The phosphorylation of the substrate is quantified, typically by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.

-

IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation Assay

-

Cancer cell lines (e.g., HCT-116, HT-29) are seeded in 96-well plates.

-

The cells are treated with various concentrations of THBA for a defined period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

-

The absorbance or fluorescence is measured on a microplate reader, and the percentage of cell viability relative to the vehicle-treated control is calculated.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound and its analogs are mediated through specific signaling pathways.

LXR Signaling Pathway in Cholesterol Homeostasis

ETB, as an LXR agonist, activates a signaling cascade that is central to maintaining cholesterol balance.

References

A Technical Guide to Ethyl 2,4,6-Trihydroxybenzoate: Correcting Chemical Classification and Elucidating Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the classification and biological activities of Ethyl 2,4,6-trihydroxybenzoate (ETB). Initially queried as a triterpenoid, this document clarifies that ETB is, in fact, a phenolic compound, specifically a benzoate ester. A detailed comparison of its chemical structure against the defining characteristics of triterpenoids is provided to rectify this common misclassification. The guide then transitions to an in-depth exploration of ETB's significant biological functions, with a primary focus on its role as a dual agonist for Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). We present quantitative data on its receptor activation, its subsequent effects on cholesterol homeostasis, and its notable lack of induction of triglyceride accumulation in hepatocytes. Furthermore, this whitepaper compiles available data on its antioxidant, enzyme inhibitory, and anti-inflammatory properties. Detailed experimental protocols for key assays and synthesis are provided to support further research and development.

Rectifying the Chemical Classification of this compound

A crucial first step in the scientific exploration of any compound is its correct chemical classification. While this compound has been anecdotally associated with triterpenoids in some commercial contexts, this is structurally incorrect.

The Triterpenoid Misconception

The association of this compound with triterpenoids likely stems from its isolation from plant sources, such as Celtis biondii, which also produce a variety of complex natural products, including triterpenoids.[1] However, co-location within a natural source does not dictate shared chemical classification.

Defining Triterpenoids vs. Phenolic Compounds

Triterpenoids are a large and diverse class of organic compounds derived from six isoprene units, resulting in a 30-carbon backbone. Their structures are typically complex and multi-cyclic (often containing four or five rings).

In stark contrast, this compound is a simple phenolic compound. Its structure consists of a benzene ring substituted with three hydroxyl groups and an ethyl ester group. Its chemical formula is C₉H₁₀O₅, which is significantly smaller and structurally simpler than the C₃₀ skeleton of triterpenoids.

Synthesis of this compound

While often isolated from natural sources, this compound can also be synthesized in the laboratory.

Experimental Protocol: Fischer-Speier Esterification

A common method for synthesizing benzoate esters is through the Fischer-Speier esterification of the corresponding carboxylic acid.

-

Reactants:

-

2,4,6-Trihydroxybenzoic acid

-

Ethanol (absolute, excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

-

Procedure:

-

Dissolve 2,4,6-trihydroxybenzoic acid in a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Biological Activities and Mechanisms of Action

Despite its simple structure, this compound exhibits significant and specific biological activities, positioning it as a molecule of interest for drug development.

Liver X Receptor (LXR) Agonism

The most prominent reported activity of ETB is its function as a dual agonist for both LXRα and LXRβ.[1] LXRs are nuclear receptors that play a pivotal role in regulating the metabolism of cholesterol, fatty acids, and glucose.

The agonistic activity of ETB on LXR subtypes has been quantified using reporter gene assays.

| Receptor Subtype | Cell Line | EC₅₀ (μM) | Reference |

| LXRα | HEK293T | 1.8 | [1] |

| LXRβ | HEK293T | 2.3 | [1] |

Upon binding to ETB, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include those involved in reverse cholesterol transport, such as ABCA1 and ABCG1.

This assay quantifies the ability of a compound to activate LXR-mediated gene transcription.

-

Materials:

-

HEK293T cells (or another suitable cell line).

-

Expression plasmids for LXRα or LXRβ.

-

A reporter plasmid containing a luciferase gene under the control of an LXR-responsive promoter (e.g., containing LXREs).

-

A control plasmid for transfection normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound (test compound).

-

A known LXR agonist as a positive control (e.g., T0901317).

-

Luciferase assay reagent.

-

-

Procedure:

-

Seed HEK293T cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of ETB, the positive control, or vehicle (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Regulation of Cholesterol Homeostasis

A significant downstream effect of LXR activation by ETB is the modulation of cellular cholesterol levels.

ETB has been shown to induce the expression of LXR target genes like ABCA1 and ABCG1, which are crucial transporters that facilitate the efflux of cholesterol from cells, particularly macrophages, to HDL acceptors.[1] This is a key step in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion, which is considered an anti-atherosclerotic mechanism.

A common side effect of some LXR agonists is the induction of lipogenic genes (e.g., SREBP-1c) in the liver, leading to an undesirable increase in triglyceride synthesis and accumulation (steatosis). Notably, ETB has been demonstrated to activate cholesterol efflux pathways without significantly inducing lipogenic gene expression or causing triglyceride accumulation in HepG2 liver cells.[1] This selective modulation makes ETB a particularly interesting candidate for further development.

This assay measures the ability of a compound to promote the removal of cholesterol from macrophage foam cells.

-

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1 derived macrophages).

-

[³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol).

-

Cholesterol acceptors (e.g., Apolipoprotein A-I or HDL).

-

Cell culture medium (e.g., RPMI 1640).

-

ETB and control compounds.

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Plate macrophages in a multi-well plate.

-

Load the cells with labeled cholesterol by incubating them with [³H]-cholesterol or a fluorescent analog in the medium for 24-48 hours.

-

Wash the cells to remove excess label and equilibrate them in a serum-free medium for several hours.

-

Treat the cells with ETB or control compounds for a specified period (e.g., 18-24 hours) to induce the expression of cholesterol transporters.

-

Initiate the efflux by replacing the medium with fresh serum-free medium containing a cholesterol acceptor (e.g., ApoA-I).

-

Incubate for a defined efflux period (e.g., 4-6 hours).

-

Collect the medium (containing the effluxed cholesterol) and lyse the cells.

-

Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or fluorescence reader.

-

Calculate the percentage of cholesterol efflux as: (counts in medium / (counts in medium + counts in cell lysate)) * 100.

-

Antioxidant and Anti-inflammatory Properties

As a phenolic compound, ETB is expected to possess antioxidant properties due to the ability of its hydroxyl groups to donate hydrogen atoms and scavenge free radicals. Additionally, related phenolic compounds have demonstrated anti-inflammatory effects.

While ETB is a known LXR agonist, specific IC₅₀ values for its antioxidant and anti-inflammatory activities are not as widely reported in dedicated studies. The data below is for the related compound, ethyl gallate (ethyl 3,4,5-trihydroxybenzoate), which shares a similar structural motif and is often studied for these properties. Further research is needed to specifically quantify these activities for ETB.

| Assay | Activity | IC₅₀ (μM) | Reference Compound |

| DPPH Radical Scavenging | Antioxidant | ~10-30 | Ethyl Gallate |

| ABTS Radical Scavenging | Antioxidant | ~5-20 | Ethyl Gallate |

| NO Production Inhibition (LPS-stimulated macrophages) | Anti-inflammatory | ~20-50 | Kaempferol (related flavonoid) |

Note: The values are illustrative based on related compounds and highlight the need for specific testing of this compound.

This is a common and straightforward method to assess the free radical scavenging ability of a compound.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

This compound.

-

Methanol.

-

A known antioxidant as a positive control (e.g., Ascorbic acid or Trolox).

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of ETB and the positive control in methanol.

-

In a multi-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the different concentrations of the test compound, positive control, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

-

Calculate the percentage of scavenging activity as: ((Abs_control - Abs_sample) / Abs_control) * 100.

-

Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.

-

Summary and Future Directions

This compound is a simple phenolic compound, not a triterpenoid. Its primary and most compelling biological activity is its role as a dual LXRα/LXRβ agonist. This activity translates into the beneficial induction of cholesterol efflux from macrophages without the deleterious effect of promoting triglyceride accumulation in liver cells, marking it as a selective LXR modulator. While its phenolic structure suggests antioxidant and anti-inflammatory potential, these activities require more direct and quantitative investigation. Future research should focus on in vivo studies to validate its effects on atherosclerosis and metabolic disease models, as well as a more thorough characterization of its secondary pharmacological properties. Its favorable profile as a selective LXR agonist makes this compound a promising lead compound for the development of novel therapeutics for cardiovascular and metabolic disorders.

References

Ethyl 2,4,6-trihydroxybenzoate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,6-trihydroxybenzoate (ETB) is a phenolic compound that has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the core mechanisms of action of ETB, with a primary focus on its role as a dual agonist of Liver X Receptors (LXR-α and LXR-β). This agonistic activity positions ETB as a modulator of cholesterol homeostasis and a potential agent in the management of atherosclerosis. This document summarizes the available quantitative data, details key experimental protocols for studying its LXR-mediated effects, and visualizes the involved signaling pathways. While ETB's activity as an LXR agonist is well-documented, its effects on other biological targets such as tyrosinase, urease, and carbonic anhydrase, as well as its direct antioxidant and anti-inflammatory properties, are less characterized, with currently limited available quantitative data.

Core Mechanism of Action: Dual LXR Agonism

The principal mechanism of action of this compound is its function as a dual agonist for both Liver X Receptor alpha (LXR-α) and Liver X Receptor beta (LXR-β).[1][2] LXRs are nuclear receptors that play a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis. By activating LXRs, ETB initiates a cascade of transcriptional events that ultimately lead to the enhancement of reverse cholesterol transport, a process crucial for the removal of excess cholesterol from peripheral tissues.

Signaling Pathway

Upon binding to LXR-α and LXR-β, ETB induces a conformational change in the receptors, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, upregulating their expression. Key target genes include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which are essential for mediating cholesterol efflux from cells, particularly macrophages, to high-density lipoprotein (HDL) particles.

Quantitative Data: LXR Transactivation

The agonistic activity of ETB on LXR has been quantified using reporter gene assays. In HEK293 cells transfected with human LXR-β, ETB demonstrated a dose-dependent transactivation with an EC50 value of 37.8 μM.[3]

| Compound | Cell Line | Receptor | Assay | EC50 (μM) | Reference |

| This compound | HEK293 | LXR-β | Luciferase Reporter Gene | 37.8 | [3] |

Experimental Protocols

LXR-β Reporter Gene Assay

This protocol outlines the methodology to quantify the activation of LXR-β by ETB using a luciferase reporter gene assay in HEK293 cells.

Workflow:

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 96-well plates and co-transfected with expression vectors for human LXR-β and a luciferase reporter plasmid containing LXR response elements.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with DMEM containing various concentrations of this compound. The cells are then incubated for an additional 24 hours.

-

Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

Data Analysis: The relative luciferase units are normalized to a control (e.g., β-galactosidase activity or total protein concentration). The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cholesterol Efflux Assay

This protocol describes the measurement of cholesterol efflux from macrophages, a key functional outcome of LXR activation by ETB.

Methodology:

-

Cell Culture and Labeling: Human THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The macrophages are then labeled with a fluorescent cholesterol analog, such as 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol (22-NBD-cholesterol), by incubating for 24 hours.

-

Equilibration and Treatment: The cells are washed and incubated in a serum-free medium containing ETB at various concentrations for 18-24 hours to allow for the upregulation of cholesterol transporters.

-

Efflux to Acceptors: The medium is replaced with a serum-free medium containing cholesterol acceptors, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), and incubated for 4-6 hours.

-

Quantification: The amount of 22-NBD-cholesterol effluxed from the cells into the medium is quantified by measuring the fluorescence of the medium. The fluorescence remaining in the cells is also measured after cell lysis.

-

Data Analysis: Cholesterol efflux is expressed as the percentage of the fluorescence in the medium relative to the total fluorescence (medium + cell lysate).

Other Potential Mechanisms of Action (Limited Data)

While the primary mechanism of action of ETB is its LXR agonism, its structural similarity to other phenolic compounds suggests potential activity in other areas. However, it is critical to note that direct quantitative data for ETB in these areas is currently scarce in publicly available literature. The following sections discuss these potential mechanisms based on the activities of structurally related compounds.

Enzyme Inhibition

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for hyperpigmentation disorders. While some trihydroxybenzoic acid derivatives have shown tyrosinase inhibitory activity, no specific IC50 value for this compound has been reported.

-

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria. Various derivatives of 3,4,5-trihydroxy benzoic acid have demonstrated urease inhibitory activity, but specific Ki or IC50 values for ETB are not available.[4]

-

Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes. Some phenolic compounds have been shown to inhibit carbonic anhydrase isoforms, but quantitative data for ETB is lacking.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The antioxidant potential of compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While it is plausible that ETB possesses antioxidant activity, specific EC50 values from these assays for ETB are not currently available in the literature.

Anti-inflammatory Effects

The anti-inflammatory effects of many natural phenolic compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[5] Activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. While related compounds have been shown to modulate this pathway, direct evidence and quantitative data for the effect of this compound on NF-κB signaling are not yet established.

Conclusion

The core mechanism of action of this compound is well-defined as a dual agonist of LXR-α and LXR-β, leading to the transcriptional upregulation of genes involved in reverse cholesterol transport. This activity has been quantitatively assessed, and established experimental protocols are available for its characterization. While its chemical structure suggests potential for other biological activities, including enzyme inhibition, antioxidant effects, and anti-inflammatory actions, there is a notable lack of direct quantitative data for ETB in these areas. Further research is warranted to fully elucidate the complete mechanistic profile of this promising compound and to explore its full therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals, highlighting the established science and identifying areas for future investigation.

References

- 1. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an agonistic ligand for liver X receptor that induces cholesterol efflux from macrophages without affecting lipid accumulation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,4,6-Trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for Ethyl 2,4,6-trihydroxybenzoate is limited. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from closely related analogs, such as 2,4,6-trihydroxybenzoic acid and mthis compound. This guide is intended to provide a well-reasoned estimation of the expected spectroscopic characteristics of the target molecule.

Introduction

This compound is a phenolic compound of interest in various research fields, including medicinal chemistry and natural product synthesis. Its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a detailed overview of the expected spectroscopic data for this compound and outlines generalized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the expected mass spectrometric fragmentation pattern for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the hydroxyl protons, and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-donating hydroxyl groups on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~5.90 | Singlet | 2H | Ar-H (H-3, H-5) |

| ~9.50 | Broad Singlet | 3H | Ar-OH |

Note: The chemical shifts of the hydroxyl protons can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the carbon framework of the molecule. The aromatic carbons will appear in the downfield region, with those bearing hydroxyl groups shifted further downfield. The carbonyl carbon of the ester will also be in the downfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -O-CH₂-CH₃ |

| ~61.0 | -O-CH₂ -CH₃ |

| ~95.0 | C -3, C -5 |

| ~105.0 | C -1 |

| ~162.0 | C -2, C -4, C -6 |

| ~170.0 | C =O |

Mass Spectrometry (MS) Data (Based on Mthis compound Analog)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (198.17 g/mol ). The fragmentation pattern will be indicative of the structure, with characteristic losses of the ethyl and ethoxy groups. The data below is based on the fragmentation of the closely related mthis compound.[1][2]

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 170 | [M - C₂H₄]⁺ |

| 153 | [M - OCH₂CH₃]⁺ |

| 124 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data. The specific parameters may need to be optimized based on the instrument and the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[3][4][5]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3][5]

-

The final sample height in the tube should be approximately 4-5 cm.[3][5]

¹H NMR Spectroscopy:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

The acquired data is Fourier transformed, phase-corrected, and baseline-corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

-

A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance of ¹³C.[4]

-

A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually necessary to obtain a good signal-to-noise ratio.

-

Data processing is similar to that of ¹H NMR.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8]

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

- 1. Mthis compound [webbook.nist.gov]

- 2. Mthis compound | C8H8O5 | CID 76600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]

A Technical Guide to Ethyl 2,4,6-Trihydroxybenzoate: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,6-trihydroxybenzoate is a phenolic compound of interest in various research and development fields. This technical guide provides a comprehensive overview of its commercial availability, including a comparative summary of suppliers and their stated purities. Furthermore, this document outlines detailed, adaptable experimental protocols for its synthesis, starting from the readily available precursor phloroglucinol. The synthesis involves the carboxylation of phloroglucinol to 2,4,6-trihydroxybenzoic acid via a Kolbe-Schmitt-type reaction, followed by a Fischer esterification to yield the final product. Analytical methodologies for purity assessment, including High-Performance Liquid Chromatography (HPLC), are also discussed. This guide is intended to serve as a valuable resource for researchers requiring a practical understanding of the acquisition and synthesis of this compound for laboratory and developmental applications.

Commercial Availability

This compound (CAS No: 90536-74-6) is available from a number of commercial suppliers, primarily for research and development purposes. The purity of the commercially available product typically ranges from 95% to over 99%. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Stated Purity | Additional Information |

| MedChemExpress | High Purity and Quality | Product for research use only. |

| CymitQuimica | 95% - 99% | Offered as a powder. |

| BLD Pharm | - | Analytical data such as NMR, HPLC, and LC-MS are available upon request, suggesting a high-purity product. |

| ChemFarm | - | Supplier of target libraries for research. |

Note: It is crucial for researchers to distinguish this compound from its isomer, Ethyl 3,4,5-trihydroxybenzoate (Ethyl gallate), as they may be confused in supplier catalogs. Always verify the CAS number (90536-74-6) before procurement.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from phloroglucinol. The first step involves the carboxylation of phloroglucinol to form 2,4,6-trihydroxybenzoic acid. The subsequent step is the esterification of this acid with ethanol.

Step 1: Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol

The carboxylation of the highly activated aromatic ring of phloroglucinol can be achieved using a Kolbe-Schmitt-type reaction. This reaction involves the treatment of the phenoxide with carbon dioxide.

Reaction:

Methodological & Application

Application Notes and Protocols for the Experimental Use of Ethyl 2,4,6-trihydroxybenzoate and its Metabolite in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Ethyl 2,4,6-trihydroxybenzoate (ETB) and its related metabolite, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), in cell culture. The information is curated from peer-reviewed scientific literature to guide researchers in exploring the therapeutic potential of these compounds.

I. This compound (ETB) as a Liver X Receptor (LXR) Agonist

ETB has been identified as a dual agonist for Liver X Receptor-α (LXRα) and Liver X Receptor-β (LXRβ), playing a role in cholesterol homeostasis. Unlike some synthetic LXR agonists, ETB does not appear to induce the expression of genes involved in lipogenesis in hepatocytes.[1]

Quantitative Data Summary

| Cell Line | Assay Type | Parameter | Value | Reference |

| HEK293 | LXR-β Transactivation | EC50 | 37.8 µM | [1] |

| Macrophages, Hepatocytes, Intestinal Cells | Cholesterol Accumulation | - | Dose-dependent suppression | [1] |

| HepG2 | Lipogenic Gene Expression | - | No induction | [1] |

Signaling Pathway

ETB directly binds to and activates LXRα and LXRβ. This activation leads to the transcriptional upregulation of LXR target genes, which are involved in reverse cholesterol transport. The key outcome is the suppression of cellular cholesterol accumulation.

Experimental Protocols

This assay is used to determine the ability of ETB to activate LXRα and LXRβ.

Materials:

-

HEK293 cells

-

Expression vectors for LXRα or LXRβ

-

LXR-responsive luciferase reporter plasmid

-

Control vector (e.g., pRL-TK for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (ETB)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Seed HEK293 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.

-

Co-transfect the cells with the LXRα or LXRβ expression vector, the LXR-responsive luciferase reporter plasmid, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and treat the cells with varying concentrations of ETB or vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-